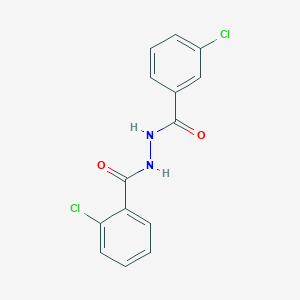![molecular formula C19H22ClN5O B5506667 4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)
4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H22ClN5O and its molecular weight is 371.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.1512880 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Methodologies and Structural Studies
- The synthesis of novel pyrimidine derivatives, including those with piperazine units, has been a focal point of research due to their potential pharmacological properties. One study highlighted the synthesis of pyrimidine derivatives through condensation processes and investigated their structures using 13C CPMAS NMR and X-ray diffraction, revealing insights into their molecular configurations and potential for selective receptor activity (Pisklak et al., 2008).
Pharmacological Properties
- Pyrimidine derivatives, including those with piperazine and pyrrolidine units, have been evaluated for various pharmacological properties. For instance, piperazinyl-glutamate-pyrimidines have shown potent antagonistic activity against P2Y12 receptors, which play a critical role in platelet aggregation. This suggests their potential application in preventing thrombotic events (Parlow et al., 2009).
Biological Activities
- The biological activities of pyrimidine and piperazine derivatives have been extensively studied. For example, thieno[3,2-d]pyrimidine derivatives with a piperazine unit have been designed as potential anticancer agents, indicating their role in inhibiting protein tyrosine kinases which are key targets in cancer therapy (Min, 2012).
- Another research highlighted the synthesis and antibacterial activity of 2-substituted 5-(1,2-diarylethyl)-4,6-dichloropyrimidine derivatives, demonstrating their efficacy against human bacterial flora, which underscores the potential of these compounds in the development of new antimicrobial agents (Fellahi et al., 1995).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O/c20-16-6-2-1-5-15(16)18(26)24-13-11-23(12-14-24)17-7-8-21-19(22-17)25-9-3-4-10-25/h1-2,5-8H,3-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEBCOOZPTMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)
![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![(5E)-5-[[3-[(2-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione](/img/structure/B5506650.png)
![[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea](/img/structure/B5506651.png)
![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)
![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)
![2-hydroxy-N-[(E)-(3-phenylphenyl)methylideneamino]benzamide](/img/structure/B5506674.png)
